2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid

Catalog No.
S15393417
CAS No.
M.F
C12H12N2O3
M. Wt
232.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-ca...

Product Name

2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid

IUPAC Name

2-(oxolan-3-yl)-3H-benzimidazole-5-carboxylic acid

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C12H12N2O3/c15-12(16)7-1-2-9-10(5-7)14-11(13-9)8-3-4-17-6-8/h1-2,5,8H,3-4,6H2,(H,13,14)(H,15,16)

InChI Key

NGPRXZZBGYCTKS-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=NC3=C(N2)C=C(C=C3)C(=O)O

2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid is a chemical compound with the molecular formula C12H12N2O3C_{12}H_{12}N_{2}O_{3} and a molecular weight of 232.23 g/mol. This compound features a benzimidazole core, which is a bicyclic structure containing both benzene and imidazole rings, making it significant in medicinal chemistry due to its diverse biological activities. The presence of a tetrahydrofuran moiety contributes to its structural uniqueness and potential solubility properties, which can influence its pharmacokinetic profile .

The reactivity of 2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid can be attributed to the functional groups present in its structure. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters, which may enhance lipophilicity.
  • Amide Formation: Reaction with amines can yield amides, potentially improving biological activity.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to derivatives that could exhibit different properties.

These reactions are essential for modifying the compound's structure to optimize its biological activity and pharmacological properties.

Compounds related to benzimidazole derivatives, including 2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid, have been studied for various biological activities:

  • Antimicrobial Activity: Benzimidazole derivatives have shown significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus .
  • Antifungal Properties: Similar compounds have demonstrated efficacy against fungi such as Candida albicans, indicating potential therapeutic applications in treating fungal infections .
  • Anticancer Potential: Some studies suggest that benzimidazole derivatives possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.

The synthesis of 2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid can be achieved through several methods:

  • Condensation Reactions: The reaction of appropriate aldehydes with anthranilic acid or its derivatives under acidic conditions can yield benzimidazole derivatives.
  • Cyclization Reactions: Tetrahydrofuran derivatives can be introduced during the cyclization step to form the desired compound.
  • Functional Group Modifications: Post-synthetic modifications such as esterification or amide formation can further enhance the compound's properties.

These synthetic routes allow for the exploration of various substituents that may enhance biological activity.

2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid has potential applications in:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new antibiotics or antifungal agents.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for use in agricultural fungicides or bactericides.
  • Material Science: The unique structure may lend itself to applications in materials science, particularly in creating novel polymers or coatings with specific functionalities.

Interaction studies involving 2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid often focus on:

  • Molecular Docking Studies: These studies help predict how the compound interacts with various biological targets at the molecular level, providing insights into its mechanism of action .
  • In Vitro Assays: Testing against bacterial strains and cancer cell lines helps evaluate its efficacy and potential side effects.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid. Here are some notable examples:

Compound NameStructureUnique Features
1H-benzimidazoleStructureBasic framework without additional functional groups.
2-(1H-indol-3-yl)-1H-benzimidazoleStructureIndole substitution enhances biological activity.
5-MethylbenzimidazoleStructureMethyl group affects solubility and reactivity.

The uniqueness of 2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid lies in its tetrahydrofuran moiety, which may contribute significantly to its solubility and interaction profiles compared to other benzimidazoles.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

232.08479225 g/mol

Monoisotopic Mass

232.08479225 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-11

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